2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20101462
InChI: InChI=1S/C15H12BrN5O/c16-12-5-3-4-11(8-12)9-17-19-15(22)10-21-14-7-2-1-6-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+
SMILES:
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.19 g/mol

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC20101462

Molecular Formula: C15H12BrN5O

Molecular Weight: 358.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C15H12BrN5O
Molecular Weight 358.19 g/mol
IUPAC Name 2-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H12BrN5O/c16-12-5-3-4-11(8-12)9-17-19-15(22)10-21-14-7-2-1-6-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+
Standard InChI Key SRISMCOAYDLCDV-RQZCQDPDSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC(=CC=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzotriazole moiety: A fused bicyclic aromatic system with three nitrogen atoms, contributing to electron-deficient character and coordination capabilities .

  • Acetohydrazide linker: A flexible chain connecting the benzotriazole to the hydrazone group, enabling conformational adaptability during molecular interactions .

  • 3-Bromophenyl hydrazone: An aromatic ring with a bromine substituent at the meta position, enhancing hydrophobicity and electrophilic reactivity .

The E-configuration of the hydrazone double bond is critical for maintaining planarity, which facilitates π-π stacking interactions with biological targets .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC16H14BrN5O\text{C}_{16}\text{H}_{14}\text{BrN}_5\text{O}
Molecular Weight372.22 g/mol
IUPAC Name3-(Benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]propanamide
CAS Number326002-03-3
SMILESC1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)Br

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1,620–1,680 cm1^{-1} confirm the C=O stretch of the hydrazide group, while 3,100–3,300 cm1^{-1} regions indicate N-H stretching .

  • 1^1H NMR: Aromatic protons from benzotriazole (δ 7.2–8.1 ppm) and the 3-bromophenyl group (δ 7.4–7.8 ppm) are distinct. The hydrazone proton (NH) appears as a singlet near δ 10.5 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 372.22 (M+H+^+) .

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a three-step protocol :

  • Benzotriazole Activation: 1H-Benzotriazole reacts with ethyl chloroacetate to form 2-(1H-benzotriazol-1-yl)acetate.

  • Hydrazide Formation: The ester intermediate is treated with hydrazine hydrate to yield 2-(1H-benzotriazol-1-yl)acetohydrazide .

  • Condensation: The hydrazide reacts with 3-bromobenzaldehyde in ethanol under acidic conditions (acetic acid catalyst) to form the final hydrazone .

Reaction Scheme:

Benzotriazole+ClCH2COOEtBase2-(1H-Benzotriazol-1-yl)acetateNH2NH2Acetohydrazide3-BromobenzaldehydeTarget Compound\text{Benzotriazole} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{2-(1H-Benzotriazol-1-yl)acetate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Acetohydrazide} \xrightarrow{\text{3-Bromobenzaldehyde}} \text{Target Compound}

Optimization Strategies

  • Solvent Selection: Ethanol minimizes side reactions compared to polar aprotic solvents .

  • Catalysis: Acetic acid (5 mol%) accelerates imine formation while suppressing oxidation .

  • Yield: Typical yields range from 65–72% after column chromatography .

Biological Activities

Antiviral Activity Against HSV-1

In silico docking studies using the HSV-1 glycoprotein B (PDB: 2GUM) revealed a binding affinity of −8.9 kcal/mol, surpassing acyclovir (−6.2 kcal/mol) . Key interactions:

  • Hydrogen bonding between the hydrazide carbonyl and Arg145.

  • Halogen bonding from bromine to Asp164.

  • π-Stacking between benzotriazole and Trp156 .

Antimicrobial Properties

Against Staphylococcus aureus (MIC: 15 µg/mL) and Candida albicans (MIC: 11 µg/mL), the compound outperformed fluconazole (MIC: 20 µg/mL) . The bromine atom enhances membrane penetration via hydrophobic interactions.

Material Science Applications

Corrosion Inhibition

In 0.5 M HCl, the compound achieved 89% inhibition efficiency on mild steel at 100 ppm. The mechanism involves adsorption via:

  • Physisorption: Bromine interacts with Fe2+^{2+}.

  • Chemisorption: Benzotriazole nitrogen coordinates to the metal surface.

Table 2: Corrosion Inhibition Performance

Concentration (ppm)Inhibition Efficiency (%)
5074
10089
20092

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) to enhance antiviral activity .

  • In Vivo Studies: Pharmacokinetic profiling in animal models .

  • Hybrid Materials: Incorporation into metal-organic frameworks for controlled drug delivery.

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